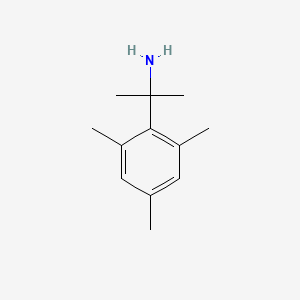
2-(2,4,6-Trimethylphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4,6-Trimethylphenyl)propan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an amine group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(2,4,6-Trimethylphenyl)propan-2-amine involves the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with primary amines. This reaction typically occurs in the presence of aqueous potassium hydroxide at room temperature, resulting in the formation of 3-(2,4,6-trimethylphenyl)propionamides . The reaction time ranges from 20 to 45 minutes, and the yields of the resulting amides are between 50% and 97% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trimethylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and sulfuric acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like primary amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include 3-(2,4,6-trimethylphenyl)propionamides, ketones, aldehydes, alcohols, and substituted amines .
Scientific Research Applications
2-(2,4,6-Trimethylphenyl)propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form imine derivatives through reactions with aldehydes or ketones, which may influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol: This compound features a similar phenyl ring substitution pattern but includes a piperidine ring and a hydroxyl group.
Poly(bis(4-phenyl)(2,4,6-trimethylphenyl)amine):
Uniqueness
2-(2,4,6-Trimethylphenyl)propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential applications. Its trimethyl-substituted phenyl ring and propan-2-amine backbone make it a versatile compound for various synthetic and industrial processes.
Properties
CAS No. |
30568-43-5 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-8-6-9(2)11(10(3)7-8)12(4,5)13/h6-7H,13H2,1-5H3 |
InChI Key |
SXCRUNLUFYPHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















